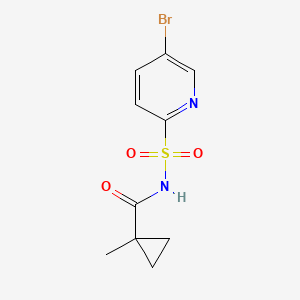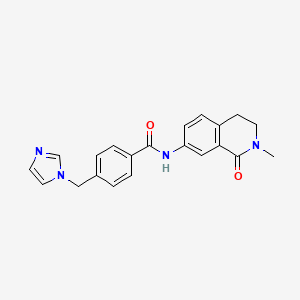![molecular formula C21H24N2O3S B7143772 2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7143772.png)
2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. One common approach is the Claisen-type condensation, where 1-(diphenylphosphoryl)propan-2-one reacts with ethyl phenyl(thiophene-2-yl)carboxylates . The reaction conditions often require the presence of a base and a solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-20(14-16-6-2-1-3-7-16)23-10-4-8-17(23)21(25)22-11-12-26-18(15-22)19-9-5-13-27-19/h1-3,5-7,9,13,17-18H,4,8,10-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNDXQMBPHQDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)N3CCOC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-2-methoxy-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B7143692.png)
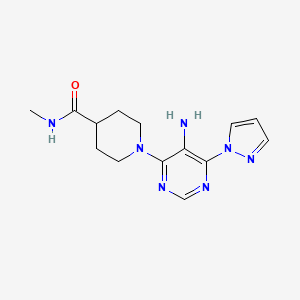
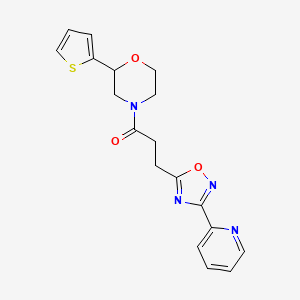
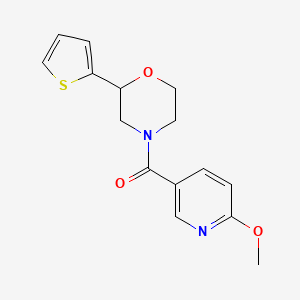
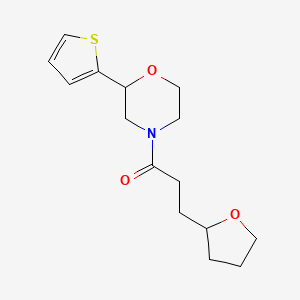
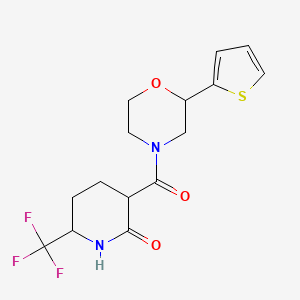
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B7143745.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thiophen-2-ylmorpholin-4-yl)propan-1-one](/img/structure/B7143750.png)

![N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7143780.png)

![1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7143789.png)
